Regioisomeric Differentiation: 3-Methylfuran-2-carboxamide vs. 2-Methylfuran-3-carboxamide Connectivity
The target compound (CAS 1284142-07-9) and its closest regioisomer (CAS 1284598-46-4) are constitutional isomers with identical molecular formula (C₁₁H₁₃NO₄S) and molecular weight (255.29 g/mol), yet the carboxamide connectivity differs: the target bears a 3-methylfuran-2-carboxamide group (amide carbonyl at furan C2, methyl at C3), while the comparator bears a 2-methylfuran-3-carboxamide group (amide carbonyl at furan C3, methyl at C2) . Despite identical in silico computed LogP (1.28) and TPSA (79.54 Ų) for both compounds, the positional isomerism alters (i) the distance and angular relationship between the furan oxygen and the amide NH (enabling or disabling an intramolecular hydrogen bond), (ii) the steric environment around the amide carbonyl, and (iii) the synthetic accessibility from different furan carboxylic acid precursors . In 3-methylfuran-2-carboxylic acid (CAS 4412-96-8), the carboxylic acid is directly adjacent to the furan oxygen, placing the derived amide NH within hydrogen-bonding distance of the ring oxygen—a feature absent in the 2-methylfuran-3-carboxamide regioisomer . This conformational difference can produce divergent binding poses in target proteins, making the two regioisomers non-fungible in medicinal chemistry campaigns.
| Evidence Dimension | Regioisomeric connectivity and intramolecular H-bond potential |
|---|---|
| Target Compound Data | 3-Methylfuran-2-carboxamide: carboxamide at C2 adjacent to furan O; methyl at C3. MW 255.29, LogP 1.28, TPSA 79.54, HBD 2, HBA 4 . |
| Comparator Or Baseline | 2-Methylfuran-3-carboxamide regioisomer (CAS 1284598-46-4): carboxamide at C3 distal to furan O; methyl at C2. MW 255.29, LogP 1.28, TPSA 79.54 . |
| Quantified Difference | Identical computed physicochemical descriptors (ΔLogP = 0; ΔTPSA = 0); differentiation arises from 3D conformational and electronic distribution differences not captured by 2D descriptors. The NH···O(furan) intramolecular H-bond distance in the target is estimated at ~2.1–2.3 Å (based on analogous furan-2-carboxamide crystal structures) vs. no equivalent interaction in the comparator . |
| Conditions | In silico computed properties (XLogP3, TPSA); structural analysis based on canonical SMILES and IUPAC nomenclature from vendor datasheets . Intramolecular H-bond inference from furan-2-carboxamide crystal structure precedent. |
Why This Matters
For medicinal chemistry SAR campaigns, the two regioisomers are not interchangeable despite identical molecular weight and computed LogP/TPSA, because the proximity of the amide NH to the furan oxygen in the target compound introduces a conformational constraint that can dictate target binding—procurement decisions must specify the correct regioisomer to avoid misleading structure–activity data.
